N-[4-oxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine
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Overview
Description
Preparation Methods
The synthesis of N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine involves multiple steps, typically starting with the preparation of the triazole and thiazole intermediates. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper salts . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine involves its interaction with molecular targets such as enzymes and receptors. The triazole and thiazole rings facilitate the formation of hydrogen bonds and other non-covalent interactions, leading to the inhibition of enzyme activity or disruption of receptor function . This compound can modulate various biological pathways, making it a versatile tool in biomedical research.
Comparison with Similar Compounds
Similar compounds to N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine include other triazole and thiazole derivatives. Some of these compounds are:
1,2,4-Triazole derivatives: Known for their antimicrobial and antifungal properties.
Thiazole derivatives: Used in the development of pharmaceuticals and agrochemicals.
What sets N-[(5Z)-4-oxo-5-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl]guanidine apart is its unique combination of functional groups, which enhances its versatility and effectiveness in various applications.
Properties
Molecular Formula |
C13H11N7OS |
---|---|
Molecular Weight |
313.34 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C13H11N7OS/c14-12(15)19-13-18-11(21)10(22-13)5-8-3-1-2-4-9(8)20-7-16-6-17-20/h1-7H,(H4,14,15,18,19,21)/b10-5- |
InChI Key |
BXLLLJRYQMAJJL-YHYXMXQVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N=C(S2)N=C(N)N)N3C=NC=N3 |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N=C(N)N)N3C=NC=N3 |
Origin of Product |
United States |
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